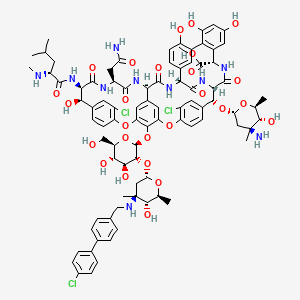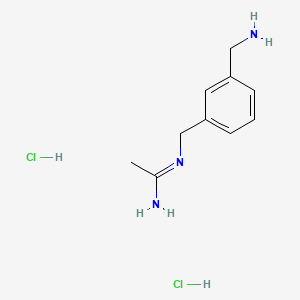
1400W dihydrochloride
Descripción general
Descripción
1400W dihydrochloride is a slow, tight binding inhibitor of human inducible nitric oxide synthase (iNOS) with a binding constant of 2.0 μM . It is highly selective for iNOS over eNOS . It has been used in various studies, such as analyzing its effect on intestinal ischemia/reperfusion (I/R) injury model in rats .
Molecular Structure Analysis
The molecular formula of 1400W dihydrochloride is C10H15N3•2HCl . Its molecular weight is 250.17 g/mol . The SMILES string representation isCC(=N)NCc1cccc(CN)c1 . Physical And Chemical Properties Analysis
1400W dihydrochloride is a solid substance . It is more soluble in aqueous systems (>10 mg/ml) than organic solvents (<0.25 mg/ml) . The compound is less stable in aqueous systems and aqueous solutions are best prepared daily .Aplicaciones Científicas De Investigación
Inhibition of iNOS in Rat Aortic Ring Studies
- Application : 1400W dihydrochloride has been shown to be more than 1000-fold more potent against rat iNOS than eNOS in rat aortic ring studies .
- Results : The results indicate a significant potency of 1400W dihydrochloride against iNOS in this context .
Treatment of Endotoxin-induced Vascular Injury
- Application : 1400W dihydrochloride has been shown to be more than 50 times more potent against iNOS than eNOS in a rat model of endotoxin-induced vascular injury .
- Results : The treatment with 1400W dihydrochloride resulted in a significant reduction in vascular injury .
Treatment of Murine Mammary Carcinoma
- Application : Continuous infusion of 1400W dihydrochloride decreased tumor weight approximately 50% in mice bearing murine mammary carcinoma .
- Results : The treatment resulted in a significant decrease in tumor weight .
Inhibition of Colonic Microvascular Injury
- Application : 1400W dihydrochloride has been reported to be a potent inhibitor of colonic microvascular injury associated with iNOS induction in vivo .
- Results : The treatment with 1400W dihydrochloride resulted in a significant reduction in colonic microvascular injury .
Neuroprotection in Cerebral Ischaemia
- Application : Excess amounts of nitric oxide resulting from induction of iNOS are proposed to be involved in the mechanisms of neurotoxicity after cerebral ischaemia. Incubation with 1400W dihydrochloride from the start of oxygen-glucose deprivation was reported to decrease damage to cerebral tissue .
- Results : The treatment resulted in a significant decrease in damage to cerebral tissue .
Mitigation of Oxidative Stress and Neuronal Cell Apoptosis
- Application : 1400W dihydrochloride inhibits iNOS induction in microglial cells, reduces the generation of NO, thereby mitigating oxidative stress and neuronal cell apoptosis in the rat cerebral cortex, and improving the spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation .
- Results : The treatment resulted in a significant reduction in oxidative stress and neuronal cell apoptosis, and an improvement in spatial memory dysfunction .
Treatment of Intestinal Ischemia/Reperfusion (I/R) Injury
- Application : 1400W dihydrochloride has been used as a strong inhibitor of inducible nitric oxide to analyze its effect on an intestinal ischemia/reperfusion (I/R) injury model in rats .
- Results : The treatment with 1400W dihydrochloride resulted in a significant reduction in intestinal I/R injury .
Elucidation of PM10-Induced Endothelial Dysfunction
- Application : 1400W dihydrochloride has been used as an iNOS-selective inhibitor, to elucidate the mechanism of PM10-induced endothelial dysfunction .
- Results : The treatment with 1400W dihydrochloride helped in understanding the mechanism of PM10-induced endothelial dysfunction .
Inhibition of iNOS in Microglial Cells
- Application : 1400W dihydrochloride inhibits iNOS induction in microglial cells, reduces the generation of NO, thereby mitigating oxidative stress and neuronal cell apoptosis in the rat cerebral cortex, and improving the spatial memory dysfunction caused by acute hypobaric hypoxia-reoxygenation .
- Results : The treatment resulted in a significant reduction in oxidative stress and neuronal cell apoptosis, and an improvement in spatial memory dysfunction .
Treatment of Intestinal Ischemia/Reperfusion (I/R) Injury
- Application : 1400W dihydrochloride has been used as a strong inhibitor of inducible nitric oxide to analyze its effect on an intestinal ischemia/reperfusion (I/R) injury model in rats .
- Results : The treatment with 1400W dihydrochloride resulted in a significant reduction in intestinal I/R injury .
Elucidation of PM10-Induced Endothelial Dysfunction
Propiedades
IUPAC Name |
N'-[[3-(aminomethyl)phenyl]methyl]ethanimidamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-8(12)13-7-10-4-2-3-9(5-10)6-11;;/h2-5H,6-7,11H2,1H3,(H2,12,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJHSQZCZGPGAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC(=C1)CN)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1400W dihydrochloride | |
CAS RN |
214358-33-5 | |
| Record name | 1400w Dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214358335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1400W DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1BH573TYJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



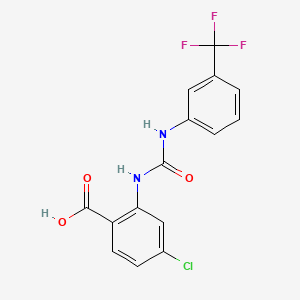
![2-(4-aminophenyl)-3-methoxy-N-[(3-methoxyphenyl)methyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B1663753.png)
![[(1S)-1-{[(7-bromo-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-5-yl)methyl]amino}ethyl]phosphonic acid](/img/structure/B1663755.png)
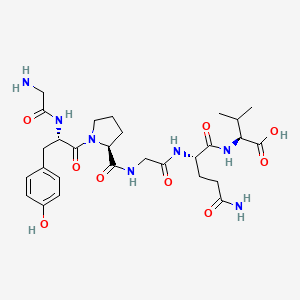
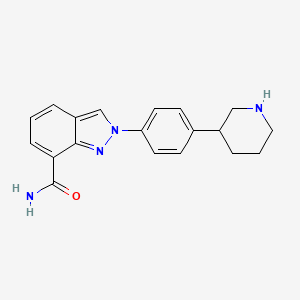
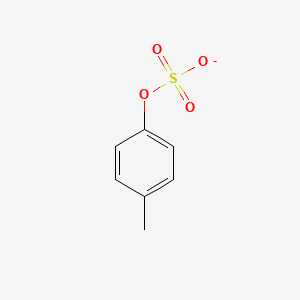
![1-[2-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1663764.png)
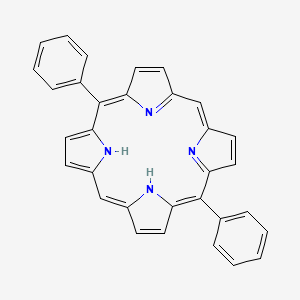
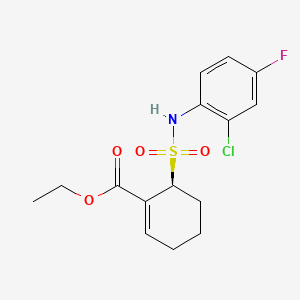
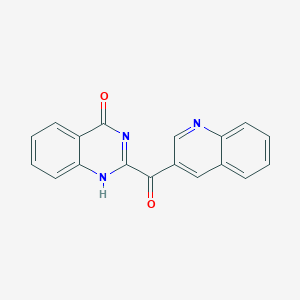
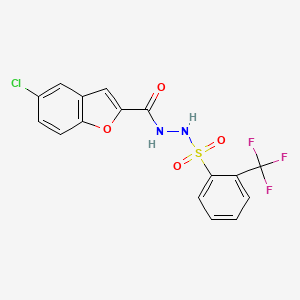
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B1663771.png)
![N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]hexadecanamide](/img/structure/B1663773.png)
